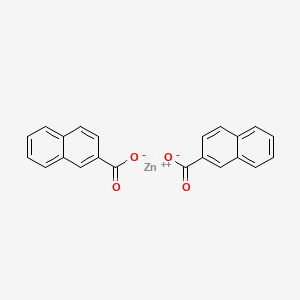
Zinc naphthenate
Cat. No. B8562873
Key on ui cas rn:
14642-70-7
M. Wt: 407.7 g/mol
InChI Key: DPQXAUXLLDWUMQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US07091296B2
Procedure details


A mixture of 650 g of 4-hydroxybenzophenone (98% by weight, Avocado, Research Chemicals Ltd.), 750 ml of N-methylpyrrolidone (>99% by weight, BASF AG) and 60 g of zinc naphthenate (Nusa; zinc salts of naphthenic acids, zinc content 12% by weight) was charged with stirring to a 2.5 l autoclave and flushed with nitrogen. After it had been heated to 190° C., injection was carried out first with nitrogen to 2 bar and then with acetylene to 20 bar. During the reaction, further acetylene was supplied to replace that consumed by reaction, so as to maintain a constant pressure of 20 bar. After a reaction time of 12 hours the batch was cooled to 20–25° C. (room temperature) and let down to atmospheric pressure. The solvent was distilled off under reduced pressure at a bridge temperature of from 70 to 80° C. with a pressure of 1 mbar (absolute). 310 g of Pluriol® E 600 (polyethylene glycol, trademark of BASF AG) were then added and the product was purified by a Sambay distillation at 1.2 mbar (absolute) and a bridge temperature of 163° C. This gave a total of 522 g of 4-vinyloxybenzophenone having a purity of from 96 to 99% by weight and a melting point of 58° C.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.CN1CC[CH2:19][C:18]1=O>C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.[Zn+2]>[CH:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)=[CH2:19] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
650 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Zn+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to a 2.5 l autoclave
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the reaction, further acetylene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that consumed by reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
so as to maintain a constant pressure of 20 bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After a reaction time of 12 hours the batch was cooled to 20–25° C. (room temperature)
|
|
Duration
|
12 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure at a bridge temperature of from 70 to 80° C. with a pressure of 1 mbar (absolute)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
310 g of Pluriol® E 600 (polyethylene glycol, trademark of BASF AG) were then added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product was purified by a Sambay distillation at 1.2 mbar (absolute)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a bridge temperature of 163° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 522 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
